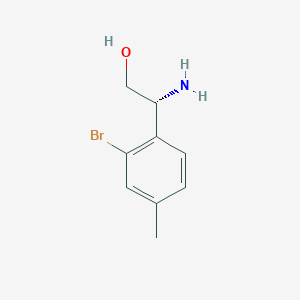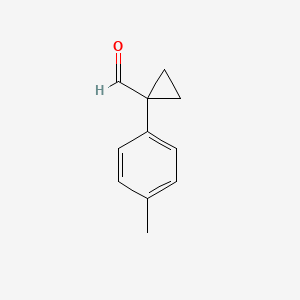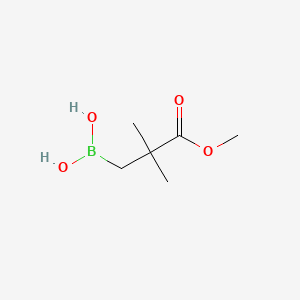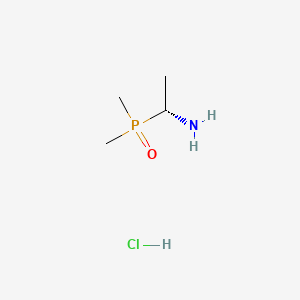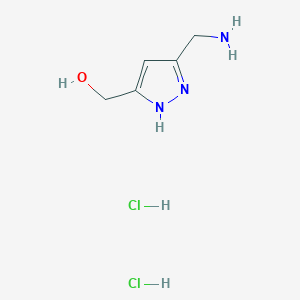
(3-(Aminomethyl)-1H-pyrazol-5-YL)methanol 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride: is a chemical compound that features a pyrazole ring substituted with an aminomethyl group and a methanol group The dihydrochloride form indicates the presence of two hydrochloride ions, which typically enhance the solubility and stability of the compound in aqueous solutions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine.
Addition of the Methanol Group: The methanol group can be introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form or reduce the aldehyde group to a primary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols or dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles.
科学研究应用
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes.
Biological Probes: It may be used as a probe to study biological pathways.
Medicine:
Drug Development: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Agriculture: The compound could be investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
相似化合物的比较
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol: The non-dihydrochloride form of the compound.
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol hydrochloride: The monohydrochloride form of the compound.
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol sulfate: A sulfate salt form of the compound.
Uniqueness: The dihydrochloride form of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol is unique in its enhanced solubility and stability in aqueous solutions, making it particularly useful for applications requiring these properties. Additionally, the presence of two hydrochloride ions may influence the compound’s reactivity and interaction with biological targets.
属性
分子式 |
C5H11Cl2N3O |
|---|---|
分子量 |
200.06 g/mol |
IUPAC 名称 |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-4-1-5(3-9)8-7-4;;/h1,9H,2-3,6H2,(H,7,8);2*1H |
InChI 键 |
XUGQRFDHRXKZTG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NN=C1CN)CO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
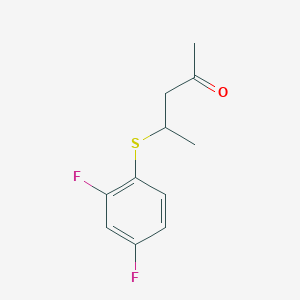
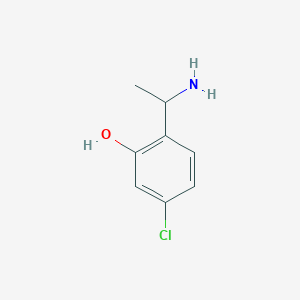

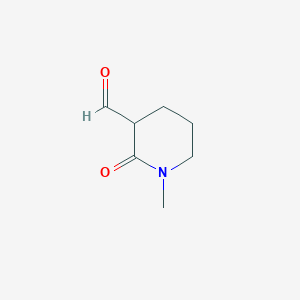
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)
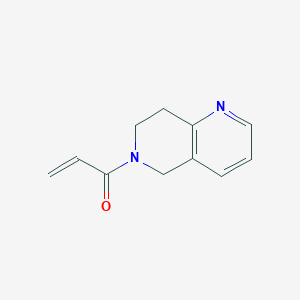
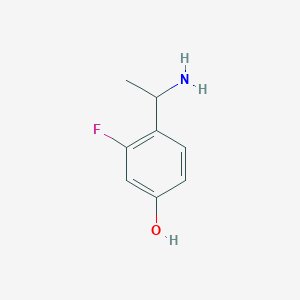

![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
